![molecular formula C14H18FNO4 B6306718 t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 2018900-08-6](/img/structure/B6306718.png)
t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate, also known as t-BFC, is a synthetic compound that has a variety of applications in science and technology. t-BFC has been studied for its potential in the synthesis of pharmaceuticals, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
T-BFC has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the synthesis of other organic compounds, and in the study of its mechanism of action. In the synthesis of pharmaceuticals, t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate has been used to synthesize the drug ticagrelor, which is used to prevent and treat heart attacks. In the synthesis of other organic compounds, this compound has been used to synthesize the compound 4-methoxy-3-fluorobenzaldehyde. In the study of its mechanism of action, this compound has been used to study the inhibition of the enzyme acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate is not completely understood. It is believed that this compound binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition of the enzyme results in an increase in the levels of the neurotransmitter acetylcholine, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. It is believed that this compound can lead to an increase in the levels of the neurotransmitter acetylcholine, which can lead to an increase in heart rate, blood pressure, and respiration rate. In addition, this compound has been shown to have anticholinergic effects, which can lead to a decrease in heart rate, blood pressure, and respiration rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for experiments. Second, it is relatively easy to synthesize, making it an attractive option for experiments. Third, it has a wide variety of applications in scientific research, making it an attractive option for experiments. However, there are also some limitations to the use of this compound in laboratory experiments. First, it is a synthetic compound, meaning that it is not naturally occurring and may have potential side effects. Second, it has a relatively short shelf life, making it less attractive for long-term experiments.
Direcciones Futuras
The potential future directions for t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate are numerous. First, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Second, further research could be conducted to develop more efficient and cost-effective methods for its synthesis. Third, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further research could be conducted to explore its potential applications in the study of neurodegenerative diseases and other neurological disorders.
Métodos De Síntesis
T-BFC is synthesized using a method known as the Mitsunobu reaction. This method involves the reaction of an alcohol, an acid, and a phosphine in the presence of a base. In the case of t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate, the alcohol is t-butanol, the acid is a 2-fluoro-4-methoxyphenylacetic acid, and the phosphine is diethyl azodicarboxylate. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is this compound.
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-8-11(17)9-5-6-12(19-4)10(15)7-9/h5-7H,8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYVDCJIUQBNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

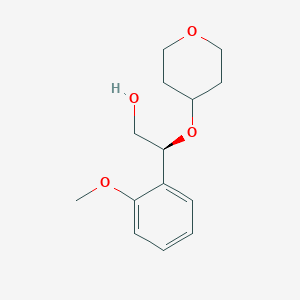

![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)
![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)
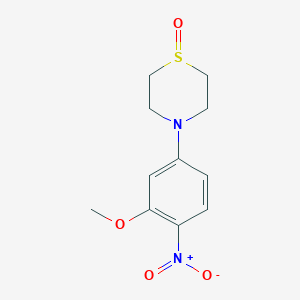
![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)
![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)
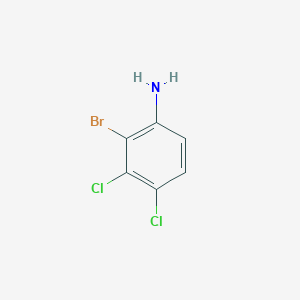

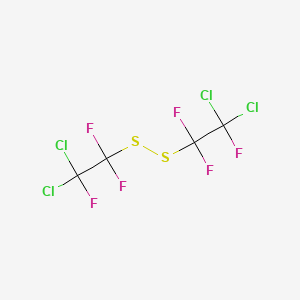
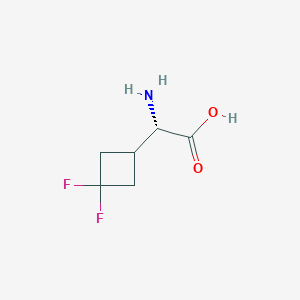
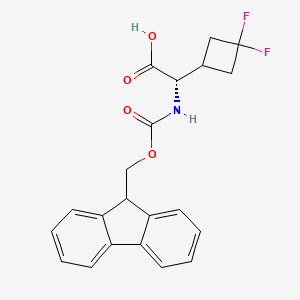
![t-Butyl N-[2-(3,4-diethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306712.png)
